![molecular formula C21H19NO6 B3836239 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3836239.png)

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate

Overview

Description

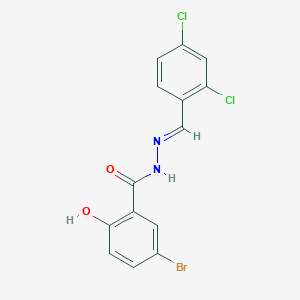

Compounds with the 2H-chromen-7-yl structure are generally known as coumarins . They are a type of aromatic organic chemical compound, which are often used in the manufacture of perfumes and are also found in some types of food. Some coumarins have biological activity, which has led to their use in pharmaceuticals .

Synthesis Analysis

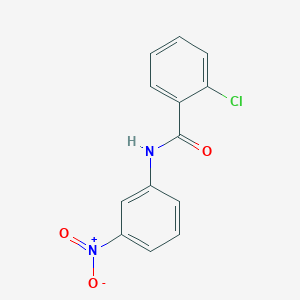

The synthesis of similar compounds often involves the reaction of a hydroxy-coumarin with an acyl chloride in the presence of a base . For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .Molecular Structure Analysis

The molecular structure of coumarins consists of a benzene ring fused with a α-pyrone nucleus . This structure is also known as 2H-chromen-2-one according to the IUPAC nomenclature .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarins can vary widely depending on the specific compound. For example, 4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside has a molecular formula of C15H16O7, an average mass of 308.283 Da, and a monoisotopic mass of 308.089600 Da .Mechanism of Action

The mechanism of action of coumarins in biological systems can vary widely depending on the specific compound and its biological target. Some coumarins have been found to have anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Safety and Hazards

Future Directions

The future directions for research on coumarins are likely to involve further exploration of their biological activity. This could include the development of new drugs based on coumarin structures, as well as the investigation of the potential health benefits and risks of coumarins in food and other natural sources .

properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-13-10-19(23)28-18-11-16(8-9-17(13)18)27-20(24)14(2)22-21(25)26-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVOSBVHCOOTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3836167.png)

![N-{4-[2-(4-thiomorpholinylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B3836172.png)

![butyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B3836180.png)

![2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3836188.png)

![2,2'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3836228.png)

![4-fluoro-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836236.png)